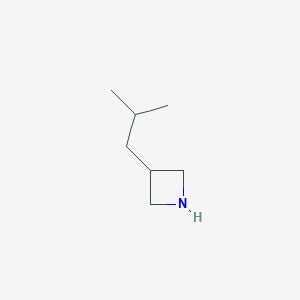

3-(2-Methylpropyl)azetidine

Descripción

Historical Development of Azetidine (B1206935) Ring System Synthesis and Reactivity

The synthesis of the azetidine ring system, a four-membered saturated azaheterocycle, has been a topic of interest for over a century, with early reports dating back to the late 19th century. magtech.com.cn Historically, the construction of this strained ring was challenging, often resulting in low yields. magtech.com.cn One of the earliest methods involved the cyclization of 3-bromopropylamine (B98683) with potassium hydroxide.

Over the years, synthetic strategies have evolved significantly, becoming more efficient and versatile. Key historical and modern methods for synthesizing the azetidine core include:

Intramolecular Cyclization: This is one of the most common and established routes to azetidines. rsc.orgorganic-chemistry.org It typically involves the displacement of a leaving group (like a halide or a sulfonate) on a γ-aminohalide or a related substrate by an intramolecular nitrogen nucleophile. rsc.orgnih.gov Advances in this area include the use of microwave irradiation to accelerate the reaction and palladium-catalyzed intramolecular amination of C(sp³)-H bonds. organic-chemistry.orgorganic-chemistry.org

[2+2] Cycloaddition Reactions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct and atom-economical pathway to functionalized azetidines. rsc.orgspringernature.comresearchgate.net While conceptually powerful, this method has faced challenges such as competing relaxation pathways of the photoexcited imine. springernature.comresearchgate.net Recent developments have focused on using visible light and photosensitizers to improve the efficiency and scope of this reaction. springernature.comacs.orgnih.gov

Ring Expansion and Contraction Reactions: Azetidines can be synthesized through the ring expansion of smaller rings, such as aziridines, or the ring contraction of larger rings like pyrrolidines. rsc.orgrsc.org For instance, thermal isomerization of certain aziridines can yield azetidines. rsc.org

Reduction of β-Lactams: The reduction of azetidin-2-ones (β-lactams) provides another route to the azetidine scaffold. magtech.com.cn

The reactivity of azetidines is largely governed by their significant ring strain, which facilitates ring-opening reactions. rsc.org However, they are generally more stable and easier to handle than their three-membered counterparts, aziridines. nih.govrsc.org This balance of stability and reactivity makes them versatile synthetic intermediates. nih.gov

Theoretical Considerations of Azetidine Ring Strain and Conformational Analysis

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.2 to 25.4 kcal/mol. rsc.org This strain energy is a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain from eclipsing interactions of the ring substituents.

| Cyclic Amine | Ring Strain (kcal/mol) |

| Aziridine (B145994) | ~26.7-27.7 |

| Azetidine | ~25.2-25.4 |

| Pyrrolidine (B122466) | ~5.4-5.8 |

| Piperidine | ~0 |

This table presents a comparison of the approximate ring strain energies of common saturated nitrogen heterocycles. rsc.orgspringernature.com

Due to this inherent strain, the azetidine ring is not planar and adopts a puckered conformation to alleviate some of the torsional strain. rsc.orgicm.edu.pl The degree of puckering can be influenced by the nature and position of substituents on the ring. rsc.orgacs.org For instance, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can invert depending on the charge state of the nitrogen atom. acs.org

Rationale and Scope of Academic Research on 3-(2-Methylpropyl)azetidine and its Derivatives

The academic and industrial interest in 3-substituted azetidines, including this compound (also known as 3-isobutylazetidine), is primarily driven by their applications in medicinal chemistry and drug discovery. acs.orgwikipedia.orgnih.gov The azetidine scaffold is considered a "privileged" motif, meaning it is a structural framework that is recurrent in biologically active compounds. nih.gov These compounds are often explored as bioisosteres for other cyclic and acyclic structures to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, which are crucial for drug development. acs.orgnih.gov

Research involving this compound and its derivatives often falls into the following areas:

As a Synthetic Building Block: this compound serves as a versatile intermediate in the synthesis of more complex molecules. beilstein-journals.orgnih.gov For example, derivatives like tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate are used to construct larger, more elaborate structures with potential pharmacological activity. beilstein-journals.org The isobutyl group provides a non-polar, sterically defined substituent that can influence the binding of the final molecule to its biological target. A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Exploration in Drug Discovery Programs: The 3-substituted azetidine core is a key component in the design of novel therapeutic agents. acs.orgresearchgate.net Research has shown that derivatives of 3-substituted azetidines can act as triple reuptake inhibitors (TRIs), which have potential as antidepressant medications. nih.gov The specific substituents on the azetidine ring are systematically varied to optimize the potency and selectivity of the compound for its intended biological targets. nih.gov Although direct pharmacological data on this compound itself is not widely published, its derivatives are synthesized and evaluated within broader medicinal chemistry campaigns. For instance, a derivative, 1-tert-butyl 3-methyl 3-isobutylazetidine-1,3-dicarboxylate, has been synthesized as an intermediate for biaryl kinase inhibitors, which have potential applications in treating neurological disorders. chimicatechnoacta.ru

Investigation of Biological Activity: Derivatives of 3-substituted azetidines are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. jmchemsci.comlibretexts.org The introduction of the azetidine ring can impart conformational rigidity to a molecule, which can lead to more specific interactions with enzymes or receptors, potentially enhancing its therapeutic effect. nih.gov

The research on this compound and its derivatives is thus a part of a larger effort to expand the chemical space available to medicinal chemists for the development of new drugs with improved properties. acs.orgnih.gov

Propiedades

IUPAC Name |

3-(2-methylpropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)3-7-4-8-5-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPDCBREKQOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310162 | |

| Record name | 3-(2-Methylpropyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-62-6 | |

| Record name | 3-(2-Methylpropyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylpropyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformation Chemistry of 3 2 Methylpropyl Azetidine Derivatives

Ring Opening Reactions of the Azetidine (B1206935) Core

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the cleavage of the C-N or C-C bonds of the azetidine ring. rsc.orgresearchwithrutgers.com These reactions can be initiated by various reagents and conditions, leading to the formation of a wide array of acyclic amine derivatives.

Nucleophilic Ring Opening Mechanisms (e.g., Thiolate Attack, SN2-like)

Azetidines, particularly when activated, are susceptible to nucleophilic attack, leading to ring opening. For these reactions to proceed, the nitrogen atom of the azetidine is often activated by protonation or alkylation to form a more reactive azetidinium salt. organic-chemistry.orgmagtech.com.cnnih.gov This activation enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles.

The ring-opening of azetidinium ions typically proceeds via an SN2-like mechanism. nih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn In the case of unsymmetrically substituted azetidinium ions, the nucleophile will generally attack the less sterically hindered carbon atom. For instance, in an azetidinium ion derived from 3-(2-methylpropyl)azetidine, a nucleophile would preferentially attack the C4 or C2 position, depending on the substitution pattern at these positions. organic-chemistry.org

Thiolates, being soft and potent nucleophiles, can effectively open the azetidine ring. The attack of a thiolate anion on an activated azetidinium ion would lead to the formation of a γ-amino thiol derivative. The reaction is expected to follow a bimolecular nucleophilic substitution pathway, with the thiolate attacking one of the ring carbons adjacent to the nitrogen, resulting in the cleavage of a C-N bond.

Studies on the nucleophilic ring-opening of various azetidinium salts with different nucleophiles, including oxygen and nitrogen-based nucleophiles, have provided significant insights into the regioselectivity of these reactions. organic-chemistry.orgresearchgate.net For example, the ring-opening of enantiopure azetidinium salts with nucleophiles like azide (B81097) anion, benzylamine, and acetate (B1210297) anion has been shown to be highly regioselective. organic-chemistry.org

Strain-Driven Reactivity and its Influence on Ring Opening

The considerable ring strain of approximately 25.4 kcal/mol is a key factor governing the reactivity of azetidines. rsc.orgresearchwithrutgers.com This strain energy is significantly higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.4 kcal/mol) but slightly less than that of the highly reactive three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.org This intermediate level of strain makes azetidines both synthetically useful and relatively stable to handle. rsc.orgrsc.orgresearchwithrutgers.com

The strain-driven reactivity of azetidines is the primary force behind their tendency to undergo ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.com The release of this strain provides a strong thermodynamic driving force for the cleavage of the azetidine ring, leading to the formation of more stable, open-chain products. This principle is exploited in various synthetic strategies to generate functionalized amine derivatives. rsc.orgbeilstein-journals.org For example, the photochemical Norrish-Yang cyclization can be used to form strained azetidinols, which then readily undergo ring-opening upon the addition of electrophiles. beilstein-journals.org

The regioselectivity of ring-opening reactions is also influenced by the substitution pattern on the azetidine ring. In general, nucleophilic attack is favored at the less substituted carbon atom adjacent to the nitrogen. However, electronic effects from substituents can also play a crucial role in directing the regioselectivity of the ring-opening process. magtech.com.cn

Functionalization and Derivatization Strategies for the Azetidine Scaffold

Beyond ring-opening, the azetidine ring can be functionalized and derivatized to introduce new chemical entities and properties. These modifications can occur at various positions on the ring, including the ring carbons and the nitrogen atom.

Regioselective Modification of the Azetidine Ring System

The regioselective functionalization of the azetidine ring is a key strategy for creating diverse molecular architectures. Various methods have been developed to achieve site-selective modifications. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a route to azetidines with a hydroxyl group at the 3-position, which can serve as a handle for further functionalization. nih.govfrontiersin.org

The regioselectivity of these reactions is often controlled by the nature of the catalyst and the substituents on the azetidine precursor. nih.govfrontiersin.org For example, in the ring-opening of unsymmetrical azetidines, the presence of an aryl or other unsaturated group at the 2-position can direct nucleophilic attack to that carbon due to stabilization of the transition state. magtech.com.cn Conversely, bulky nucleophiles tend to attack the less sterically hindered carbon. magtech.com.cn

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool for the functionalization of azetidines, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. nih.govacs.org Palladium-catalyzed intramolecular amination of C(sp³)-H bonds is a notable example, allowing for the synthesis of azetidines from picolinamide-protected amine substrates. acs.org This approach highlights the ability to use unactivated C-H bonds, including those of methyl groups, as functional handles. acs.org

The directing group plays a crucial role in guiding the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov This strategy has been successfully applied to the synthesis of various functionalized azetidines. nih.govacs.org

Derivatization at the Nitrogen Atom

The nitrogen atom of the azetidine ring is a common site for derivatization. The lone pair of electrons on the nitrogen allows it to act as a nucleophile, readily reacting with a variety of electrophiles. google.com This reactivity allows for the introduction of a wide range of substituents at the N1 position, thereby modulating the electronic and steric properties of the molecule.

Common derivatization reactions at the nitrogen atom include N-alkylation, N-acylation, and N-sulfonylation. For example, treatment of an azetidine with an alkyl halide or a sulfonyl chloride in the presence of a base will yield the corresponding N-alkylated or N-sulfonylated azetidine. organic-chemistry.org The choice of the N-substituent can be critical, as it can influence the reactivity of the azetidine ring and can also serve as a protecting group that can be removed at a later stage of a synthetic sequence. nih.gov

Rearrangements and Ring Transformations Involving Azetidines

The strained four-membered ring of azetidine derivatives can undergo several types of rearrangements and ring transformations, leading to the formation of other heterocyclic systems or highly functionalized acyclic products.

The transformation between unsaturated azetines (containing a C=C double bond within the ring) and saturated azetidines represents a powerful method for introducing stereochemical complexity. A notable example is the highly enantioselective difunctionalization of azetines to produce chiral 2,3-disubstituted azetidines. nih.govnih.gov This process involves a copper-catalyzed boryl allylation, where two different functional groups (a boryl group and an allyl group) are added across the double bond of the azetine. nih.gov

This reaction is significant as it creates two new adjacent stereocenters with high control over the outcome, yielding single isomers in many cases. nih.govnih.gov The reaction proceeds through a proposed mechanism involving the formation of a Cu-Bpin species, which then adds to the azetine in a regioselective and diastereoselective manner to form a key alkyl cuprate (B13416276) intermediate. nih.gov This intermediate is then trapped by an allyl phosphate (B84403) in a rate-determining step. nih.govnih.gov The versatility of the installed boryl and allyl groups allows for further synthetic modifications, providing access to a wide array of complex chiral azetidines that were previously difficult to synthesize. nih.gov

Table 1: Copper-Catalyzed Boryl Allylation of Azetines to 2,3-Disubstituted Azetidines nih.govnih.gov

| Azetine Substrate | Allyl Phosphate | Resulting Azetidine Product | Key Features |

|---|---|---|---|

| N-Ts-2-phenyl-2,3-dihydro-1H-azete | Cinnamyl phosphate | (2R,3S)-N-Ts-3-boryl-2-phenyl-2-allyl-azetidine | Complete regio-, enantio-, and diastereoselectivity. nih.govnih.gov |

| N-Boc-2-methyl-2,3-dihydro-1H-azete | Geranyl phosphate | (2R,3S)-N-Boc-3-boryl-2-methyl-2-allyl-azetidine | Demonstrates compatibility with different N-protecting groups and complex allyl partners. nih.gov |

| N-Ts-2-(4-chlorophenyl)-2,3-dihydro-1H-azete | Allyl phosphate | (2R,3S)-N-Ts-3-boryl-2-(4-chlorophenyl)-2-allyl-azetidine | Tolerates various functional groups on the azetine ring. nih.gov |

Beyond the direct interconversion with azetines, azetidine chemistry involves other important rearrangement and ring-opening pathways.

Photochemical Ring Closure and Strain-Release Opening : A "build and release" strategy combines photochemical methods with strain-driven reactions. beilstein-journals.org For instance, the Norrish–Yang cyclization of α-aminoacetophenones can be used to construct 3-hydroxyazetidine intermediates. beilstein-journals.org These strained azetidinols can then undergo a facile ring-opening reaction upon the addition of electrophiles like electron-deficient ketones or boronic acids, leading to highly substituted acyclic structures such as aminodioxolanes. beilstein-journals.org

beilstein-journals.orgacs.org-Stevens Rearrangement : While not a rearrangement of an azetidine, the beilstein-journals.orgacs.org-Stevens rearrangement is a key pathway to form azetidines from other strained rings. Engineered enzymes have been developed to catalyze the enantioselective one-carbon ring expansion of aziridines. acs.org This biocatalytic process controls the reactive aziridinium (B1262131) ylide intermediate to favor the beilstein-journals.orgacs.org-Stevens rearrangement, producing chiral azetidines with high stereocontrol. acs.org

Acid-Mediated Intramolecular Ring-Opening : Certain N-substituted aryl-azetidines can undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov In this pathway, protonation of the azetidine nitrogen facilitates a nucleophilic attack by a pendant amide group, leading to the cleavage of the four-membered ring. nih.gov The stability of the azetidine is directly related to the pKa of its nitrogen atom; a lower pKa can increase stability against this decomposition pathway. nih.gov

This compound as a Versatile Synthetic Building Block

The 3-substituted azetidine framework, including the this compound motif, serves as a highly valuable and versatile building block in organic synthesis. rsc.org Its rigid structure provides a well-defined three-dimensional orientation for substituents, while the ring nitrogen offers a convenient handle for further functionalization. nih.gov These attributes have led to its extensive use in constructing complex molecules and diverse chemical libraries, particularly for drug discovery. nih.govnih.gov

The functionalized this compound core can be elaborated into a variety of more complex, multi-cyclic systems. By starting with a densely functionalized azetidine, chemists can access a wide range of fused, bridged, and spirocyclic architectures. nih.govresearchgate.net

A key strategy involves synthesizing a versatile azetidine intermediate, such as a 2-cyano-3-aryl-4-hydroxymethylazetidine derivative, which can then be subjected to a series of transformations. nih.gov For example:

Fused Ring Systems : A 3,6-diazabicyclo[3.1.1]heptane scaffold can be formed through an intramolecular cyclization sequence. This typically involves converting a primary amine (derived from the 2-cyano group) and a primary alcohol into a sulfonamide and a mesylate, respectively, followed by base-mediated ring closure. nih.govresearchgate.net

Bridged Ring Systems : Ring-closing metathesis (RCM) is a powerful tool for creating larger rings fused to the azetidine core. N-alkylation of a sulfonamide intermediate with allyl bromide provides the necessary diene precursor for RCM, which can generate an eight-membered ring fused to the azetidine. nih.gov

Spirocyclic Systems : The azetidine ring can serve as the core for spirocyclic compounds. This has been demonstrated in the solid-phase synthesis of a large library of spirocyclic azetidines, highlighting the robustness of the scaffold for combinatorial chemistry. nih.govresearchgate.net

Table 2: Synthetic Pathways to Complex Architectures from an Azetidine Core nih.govresearchgate.net

| Target Architecture | Key Synthetic Steps | Starting Azetidine Functionality |

|---|---|---|

| Fused (Diazabicyclo[3.1.1]heptane) | 1. Reduction of nitrile to amine. 2. Sulfonamide formation. 3. Mesylation of alcohol. 4. Intramolecular cyclization. | 2-Cyano, 4-Hydroxymethyl |

| Fused (8-Membered Ring) | 1. N-alkylation with allyl bromide. 2. Ring-Closing Metathesis (RCM) with Grubbs' catalyst. | N-H Sulfonamide |

| Spirocyclic | Multi-step sequence on solid support, often involving formation of a new ring at a disubstituted carbon of the azetidine. | Various functional handles for solid-phase attachment and cyclization. |

The ability to transform a single, highly functionalized azetidine core into numerous distinct molecular scaffolds is a testament to its synthetic utility. nih.govnih.gov This approach is highly valuable for generating lead-like libraries for drug discovery, especially for targets within the central nervous system (CNS). nih.govresearchgate.net

By employing a variety of ring-forming and functional group manipulation reactions, a diverse collection of azetidine-based compounds can be synthesized. nih.gov These collections exhibit a high degree of structural diversity while maintaining core properties suitable for CNS drug candidates. nih.gov For example, a library built from a common azetidine precursor showed very low similarity to existing CNS drugs (mean Tanimoto coefficient < 0.15), indicating that these scaffolds explore novel chemical space. nih.gov The strategic diversification of the azetidine ring system thus provides a powerful engine for discovering new molecular entities with unique biological activities. nih.gov

Computational and Theoretical Investigations of 3 2 Methylpropyl Azetidine

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations are fundamental to understanding the underlying principles governing chemical reactions. By solving approximations of the Schrödinger equation, these methods can elucidate reaction mechanisms, predict reaction barriers, and identify stable intermediates and transition states.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. mdpi.compku.edu.cn Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity to compute. This approach allows for the investigation of larger and more complex molecular systems with a good balance between accuracy and computational cost. mdpi.comarxiv.org

For a molecule like 3-(2-Methylpropyl)azetidine, DFT can be employed to study various reactions it might undergo, such as ring-opening reactions, nucleophilic substitutions at the nitrogen atom, or reactions involving the isobutyl side chain. By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy pathway, known as the reaction coordinate. This involves locating the transition state structure, which is the highest energy point along this path, and calculating its energy relative to the reactants. The energy difference, or activation energy, provides a quantitative measure of the reaction's feasibility. pku.edu.cn

For instance, in studying a hypothetical reaction of this compound with an electrophile, DFT could be used to:

Optimize the geometries of the reactants, the transition state, and the products. nih.gov

Calculate the vibrational frequencies to confirm that the reactants and products are energy minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

Different DFT functionals, which are approximations for the exchange-correlation energy, can be used, and the choice of functional can influence the accuracy of the results. mdpi.comnih.gov Popular functionals like B3LYP are often used for their reliability in predicting geometries and energies for a wide range of organic molecules. epstem.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For this compound, the puckering of the four-membered azetidine (B1206935) ring and the rotation of the isobutyl group will lead to different conformers.

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. nih.govmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. mdpi.com

For this compound, MD simulations can be used to:

Sample a wide range of conformations and identify the most populated ones at a given temperature. mdpi.com

Study the dynamics of the azetidine ring puckering and the rotation of the isobutyl group.

Investigate how the molecule interacts with solvent molecules and how this affects its conformational preferences. nih.gov

Simulate the binding of this compound to a biological target, such as a protein, to understand the structural basis of its activity. mdpi.comnih.gov

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation depends on the quality of the force field used. nih.gov

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonds within a molecule is crucial for explaining its properties and reactivity. researchgate.net Several computational tools can be used to analyze the electronic structure of this compound in detail.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. imperial.ac.ukwikipedia.orgpku.edu.cn The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. jomardpublishing.com

For this compound, FMO theory can be applied to:

Predict its reactivity in various chemical reactions. For example, in a reaction with an electrophile, the interaction will be primarily between the HOMO of this compound and the LUMO of the electrophile.

Understand the regioselectivity of reactions. The reaction is likely to occur at the atom where the HOMO has its largest lobe.

Explain the outcomes of pericyclic reactions, such as cycloadditions, if the molecule were to participate in such transformations. slideshare.net

The energies and shapes of the HOMO and LUMO can be readily calculated using quantum chemical methods like DFT and ab initio methods.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in a way that aligns with the familiar Lewis structure concepts of lone pairs and chemical bonds. researchgate.netjoaquinbarroso.com It provides a detailed picture of the electron density distribution within a molecule, including the charges on each atom and the nature of the bonds between them. nih.govmdpi.com

For this compound, NBO analysis can provide valuable insights into:

The distribution of partial charges on each atom, which can help to identify the most electron-rich and electron-poor sites in the molecule. mdpi.com This information is crucial for understanding its electrostatic interactions and predicting its reactivity.

The hybridization of the atomic orbitals involved in bonding. joaquinbarroso.com

The strength and nature of the chemical bonds (e.g., sigma vs. pi bonds).

Hyperconjugative interactions, which are stabilizing interactions that involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions can influence the molecule's conformation and reactivity. researchgate.netnih.gov

NBO analysis is typically performed as a post-processing step after a quantum chemical calculation has been completed. joaquinbarroso.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound. Through the application of theoretical models, it is possible to forecast the reactivity of the molecule, the regioselectivity of reactions at different sites, and the stereochemical course of transformations. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

The reactivity of the azetidine ring is largely governed by its ring strain, which is approximately 25.4 kcal/mol. researchgate.net This inherent strain makes the four-membered ring susceptible to various ring-opening and functionalization reactions. Computational models can be employed to predict how the 2-methylpropyl substituent at the C3 position influences the electronic properties and steric accessibility of the ring atoms, thereby modulating its reactivity compared to unsubstituted azetidine. For instance, computational approaches can help prescreen which substrates are likely to react successfully with azetidine derivatives, saving significant time and resources compared to a trial-and-error experimental approach. nih.gov

Density Functional Theory (DFT) is a commonly used method to study the electronic structure and reactivity of molecules like this compound. researchgate.net By calculating reactivity indices, such as Fukui functions and local softness, researchers can predict the most probable sites for nucleophilic or electrophilic attack. In the context of cycloaddition reactions, these computational tools can elucidate the preferred orientation of reacting partners, thus predicting the regioselectivity of the product formation. imist.mamdpi.comresearchgate.net Similarly, the stereoselectivity of reactions, leading to the preferential formation of one stereoisomer over another, can be rationalized by comparing the energies of different stereoisomeric transition states. mdpi.comcymitquimica.com

Transition State Characterization and Energy Barrier Calculations

A cornerstone of predicting reaction outcomes is the study of the reaction's transition state (TS)—the highest energy point along the reaction coordinate. cymitquimica.com The characterization of the TS geometry and its energy relative to the reactants (the energy barrier) is crucial for determining the kinetic feasibility and rate of a reaction. cymitquimica.com Computational methods, particularly quantum mechanical calculations, are essential for elucidating the fleeting nature of these transition states, which are experimentally challenging to observe directly. cymitquimica.com

For reactions involving azetidines, such as ring-opening, cycloadditions, or functionalization, computational chemists can model the potential energy surface to locate the relevant transition states. For example, in the formation of azetidine rings, DFT calculations can be used to compare the energy barriers of different pathways, explaining why a kinetically controlled product might be formed over a more thermodynamically stable one. cymitquimica.com

The energy barriers for the formation of substituted azetidines can be calculated to understand the feasibility of a reaction. For instance, in a study on the formation of 2-arylazetidines, the activation Gibbs free energies (ΔG‡) were calculated for the ring-closure step. While not specific to this compound, the data illustrates the type of information that can be obtained.

| Reaction Pathway | ΔH‡ (Enthalpy of Activation) | ΔG‡ (Gibbs Free Energy of Activation) | ΔH (Enthalpy of Reaction) | ΔG (Gibbs Free Energy of Reaction) |

|---|---|---|---|---|

| trans-Azetidine Formation | 50.5 | 58.0 | -160.2 | -152.4 |

| cis-Azetidine Formation | 65.6 | 67.7 | -128.8 | -120.8 |

This table is based on data for the formation of 2-arylazetidines and serves as an example of the computational data that can be generated for azetidine reactions. The lower activation energy for the trans pathway indicates it is the kinetically favored product. cymitquimica.com

These calculations can reveal subtle effects, such as how a substituent like the 2-methylpropyl group might sterically or electronically influence the stability of the transition state, thereby affecting the reaction rate and selectivity. For example, computational studies on radical additions to form azetidine rings have shown that strain can lower the energy barrier for ring formation by 1.5-2 kcal/mol.

Rationalization of Experimental Observations through Computational Models

Computational models are not only predictive but also serve as powerful tools to rationalize and explain experimental results. When a reaction shows unexpected regioselectivity or high stereoselectivity, theoretical calculations can provide a detailed mechanistic understanding that is not readily accessible through experiments alone.

Similarly, computational models have been used to explain the regioselectivity in ring-opening reactions of substituted aziridines, a related class of strained heterocycles. researchgate.net These studies, often employing DFT, analyze the energy barriers for nucleophilic attack at different carbon atoms of the ring. Such an approach could be directly applied to predict the regiochemical outcome of ring-opening reactions of this compound, determining whether a nucleophile would preferentially attack the C2 or C4 position.

In the synthesis of azetidines via photocycloaddition, computational models have successfully predicted which pairs of reactants would lead to a high yield of the desired azetidine product. nih.gov These models calculated frontier orbital energies and other parameters to forecast reactivity, and the predictions were largely confirmed by experimental testing. nih.gov This demonstrates the synergy between computational and experimental chemistry, where theoretical insights can guide and rationalize laboratory work.

Advanced Spectroscopic and Analytical Methodologies for 3 2 Methylpropyl Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Methylpropyl)azetidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. For a substituted azetidine (B1206935) like 1-(3-bromopropyl)indoline-2,3-dione, distinct signals are observed for each carbon in the propyl chain. rsc.org In the case of this compound, one would expect to see separate signals for the two methyl carbons of the isobutyl group, the methine carbon, and the methylene (B1212753) carbon of the isobutyl group, as well as distinct signals for the three carbons of the azetidine ring. The specific chemical shifts would be influenced by the substitution and the electronic environment.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals, which is essential for unambiguous peak assignment, especially in complex molecules. rsc.org

Table 1: Representative NMR Data for Azetidine Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 1-(3-bromopropyl)indoline-2,3-dione | ¹H | 7.68 – 7.55 (m, 2H), 7.14 (m, 1H), 7.03 (d, J = 8.2 Hz, 1H), 3.91 (t, J = 7.1 Hz, 2H), 3.48 (t, J = 6.2 Hz, 2H), 2.36 – 2.22 (m, 2H) rsc.org |

| 1-(3-bromopropyl)indoline-2,3-dione | ¹³C | 183.18, 158.38, 150.80, 138.62, 125.58, 124.13, 117.53, 109.94, 38.82, 28.50, 29.89 rsc.org |

Infrared (IR) and Raman Spectroscopic Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the azetidine ring and the isobutyl group.

The IR spectrum of the parent compound, azetidine, shows characteristic absorptions for N-H and C-N stretching, as well as C-H stretching and bending vibrations. chemicalbook.com For this compound, one would expect to observe:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H stretching: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the isobutyl group and the azetidine ring.

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ range.

CH₂ and CH₃ bending: Vibrations in the 1350-1480 cm⁻¹ region.

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| CH₂, CH₃ | Bending | 1350-1480 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which can provide valuable structural information. The molecular weight of this compound is 113.2 g/mol . chemenu.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 113. Subsequent fragmentation would likely involve the loss of the isobutyl group or cleavage of the azetidine ring. For instance, the mass spectrum of the parent azetidine shows a molecular ion at m/z 57. nist.govchemicalbook.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. nih.gov

Table 3: Mass Spectrometry Data for Azetidine and Related Compounds

| Compound | Ionization Method | m/z | Interpretation |

|---|---|---|---|

| Azetidine | EI | 57 | Molecular Ion (M⁺) nist.govchemicalbook.com |

| This compound | - | 113.2 | Molecular Weight chemenu.com |

| 1-(2-methylpropyl)azetidine-3-carboxylic acid | ESI | 158.11756 | [M+H]⁺ uni.lu |

| 1-(2-methylpropyl)azetidine-3-carboxylic acid | ESI | 180.09950 | [M+Na]⁺ uni.lu |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, an X-ray crystal structure would reveal the puckering of the azetidine ring and the orientation of the isobutyl substituent.

While a specific crystal structure for this compound was not found in the search results, studies on other azetidine derivatives demonstrate the utility of this technique. researchgate.net For example, the crystal structure of a related azetidin-2-one (B1220530) derivative was determined to elucidate its stereochemistry. researchgate.net Such studies are crucial for understanding the structure-activity relationships of these compounds.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₁₅N) to assess the purity and confirm the elemental composition of the synthesized compound.

Theoretical Composition of this compound (C₇H₁₅N):

Carbon (C): 74.27%

Hydrogen (H): 13.36%

Nitrogen (N): 12.37%

Significant deviation from these values would indicate the presence of impurities or that the incorrect compound was synthesized.

Chromatographic Techniques (e.g., TLC, HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess the purity of a sample and to follow the course of a reaction. smtasmc.orgtricliniclabs.com By comparing the Rբ value of the sample to that of a standard, one can quickly determine the presence of impurities. smtasmc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. smtasmc.orgtricliniclabs.com It is widely used for purity determination of pharmaceutical compounds and can be adapted to analyze this compound. tricliniclabs.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. smtasmc.org Given the relatively low molecular weight of this compound, GC could be employed for its analysis, particularly for assessing purity and identifying any volatile impurities. nist.gov The NIST WebBook lists gas chromatography data for the parent compound, azetidine. nist.gov

Table 4: Chromatographic Techniques and Their Applications

| Technique | Principle | Application for this compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. smtasmc.org | Rapid purity assessment and reaction monitoring. tricliniclabs.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a column packed with a stationary phase. smtasmc.org | Quantitative purity analysis and separation from non-volatile impurities. tricliniclabs.com |

| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase. smtasmc.org | Purity analysis and identification of volatile impurities. nist.gov |

Future Directions and Emerging Research Avenues in 3 2 Methylpropyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has traditionally been challenging. However, recent advancements are paving the way for more efficient and environmentally friendly methods. Future research is focused on developing "green" syntheses for 3-(2-Methylpropyl)azetidine and related compounds. This includes the use of microwave or ultrasound irradiation to reduce reaction times and increase yields, minimizing the use of hazardous solvents and reagents. researchgate.net

Key areas of development include:

Catalytic C-H Amination: Direct intramolecular C-H amination reactions, potentially catalyzed by palladium (II), offer a streamlined route to the azetidine core. rsc.org

[2+2] Photocycloadditions: Visible-light-promoted aza-Paterno-Büchi reactions using photocatalysts like Iridium(III) complexes present a modern approach to constructing the azetidine ring. rsc.org

Multicomponent Reactions: The development of one-pot, multicomponent reactions provides a diversity-oriented synthesis of highly functionalized azetidines, reducing waste and improving efficiency. nih.gov

These methodologies aim to make this compound and its analogs more accessible for research and industrial applications.

Exploration of Unique Reactivity Pathways Enabled by Strain Release

The reactivity of azetidines is largely governed by the considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, while ensuring the ring is more stable and easier to handle than aziridines, can be harnessed to drive unique chemical transformations. rsc.orgrsc.org

Future research will likely focus on leveraging this strain-release principle for:

Ring-Opening Reactions: The facile cleavage of the σ-N–C bond under appropriate conditions allows for the synthesis of a variety of linear amine derivatives that would be otherwise difficult to prepare.

Homologation of Azabicyclo[1.1.0]butanes: Strain-release homologation provides a powerful method for constructing substituted azetidines. rsc.orgnih.gov This approach allows for the introduction of various functional groups, leading to a diverse library of azetidine-based compounds. nih.gov

researchgate.netresearchgate.net-Brook Rearrangement/Anion Relay: This sequence, driven by the strain-release ring-opening of azabicyclo[1.1.0]butane, enables the modular synthesis of substituted azetidines. nih.gov

Understanding and controlling these reactivity pathways will unlock the full potential of this compound as a versatile building block in organic synthesis.

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and catalyst design. For this compound, advanced computational modeling can accelerate research by:

Predicting Reactivity: Quantum mechanical calculations can elucidate the mechanisms of strain-release reactions, helping to predict reaction outcomes and optimize conditions.

De Novo Design of Catalysts and Ligands: Computational methods can be used to design novel chiral ligands based on the this compound scaffold for use in asymmetric catalysis. This involves modeling the interaction of the ligand-metal complex with the substrate to predict enantioselectivity.

Enzyme Design: Hybrid machine learning and atomistic modeling strategies are being developed to scaffold catalytic sites within de novo protein backbones. biorxiv.org Such approaches could, in principle, be applied to design enzymes that utilize azetidine-based substrates or cofactors.

These computational approaches will guide experimental work, saving time and resources while enabling the rational design of new molecules and materials with desired properties.

Applications of this compound as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have shown considerable promise as ligands and organocatalysts in asymmetric synthesis since the 1990s. researchgate.netresearchgate.net The development of chiral versions of this compound could lead to highly effective catalysts for a range of asymmetric transformations.

| Asymmetric Reaction | Catalyst/Ligand Type | Potential Outcome |

| Diethylzinc Addition | Chiral N-substituted-azetidinyl(diphenylmethyl)methanols | High enantioselectivity for both aromatic and aliphatic aldehydes. researchgate.net |

| Friedel-Crafts Alkylations | Chiral azetidine-derived ligands | Enantio- and diastereomerically pure products. researchgate.netresearchgate.net |

| Henry Reactions | Chiral azetidine-derived organocatalysts | Control of stereochemistry to yield highly pure products. researchgate.netresearchgate.net |

| Michael-type Reactions | Chiral azetidine-derived organocatalysts | Asymmetric synthesis with robust and recoverable catalysts. researchgate.net |

The rigid conformation of the azetidine ring can provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol. nih.gov Future work will involve synthesizing chiral this compound derivatives and screening them in a variety of metal-catalyzed reactions.

Design and Synthesis of this compound-based Scaffolds for Materials Science Research and Polymerization

The unique properties of the azetidine ring also make it an attractive scaffold for materials science. The incorporation of the this compound unit into polymers or other materials could impart novel characteristics.

Future research in this area may include:

Polymer Synthesis: The ring-opening polymerization of this compound could lead to novel polyamines with unique thermal and mechanical properties.

Scaffold-Based Design: The azetidine ring can serve as a rigid core for the synthesis of diverse molecular scaffolds for drug discovery and materials science. nih.govresearchgate.net For example, functionalized azetidines can be used to create fused, bridged, and spirocyclic ring systems. nih.gov

Foldamers: Azetidine-3-carboxylic acid derivatives, which can be synthesized from precursors like 3-bromoazetidine-3-carboxylates, are of interest for applications in the field of foldamers—polymers that adopt specific, well-defined conformations. nih.gov

The development of synthetic routes to functionalized this compound monomers will be crucial for exploring their potential in creating new materials with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.